molecular formula C14H17FN4OS B2967748 5-(4-fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 847783-68-0

5-(4-fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2967748
CAS No.: 847783-68-0
M. Wt: 308.38
InChI Key: FBISWOXHMLWDOT-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A study by Harrison et al. (2001) describes an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting its potential in clinical efficacy for conditions like emesis and depression. This suggests that similar compounds, including "5-(4-fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol," might be explored for their effects on neurokinin-1 receptors, which could have implications in treating nausea, vomiting, and mood disorders (Harrison et al., 2001).

Antimicrobial and Antioxidant Activities

Mamatha S.V et al. (2019) synthesized and characterized a compound that demonstrated significant antimicrobial and antioxidant activities. This indicates a potential area of research for "this compound" in developing new antimicrobial agents or antioxidants (Mamatha S.V et al., 2019).

Structural and Interaction Analysis

Shukla et al. (2014) focused on the synthesis, characterization, and analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles. This kind of research could provide foundational knowledge for understanding the chemical behavior and potential applications of "this compound" in various fields, including material science and molecular engineering (Shukla et al., 2014).

Antifungal and Antimicrobial Effects

Ohloblina et al. (2022) investigated the antimicrobial and antifungal effects of 1,2,4-triazole derivatives. Given the structural similarities, research into "this compound" could also explore its potential in treating fungal diseases and developing new antimicrobial drugs (Ohloblina et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors.

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and the conditions under which it is handled .

Properties

IUPAC Name

3-(4-fluorophenyl)-4-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4OS/c15-12-3-1-11(2-4-12)13-16-17-14(21)19(13)6-5-18-7-9-20-10-8-18/h1-4H,5-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBISWOXHMLWDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=NNC2=S)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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